1-Hydroxy-2-naphthohydrazide
Overview
Description
1-Hydroxy-2-naphthohydrazide is an organic compound with the molecular formula C11H10N2O2 It is a derivative of naphthalene, characterized by the presence of a hydroxyl group and a hydrazide functional group
Mechanism of Action
Target of Action
1-Hydroxy-2-naphthohydrazide is a chemical compound with the linear formula C11H10N2O2 It has been used in the synthesis of chemosensors, indicating its potential role in binding with certain ions or molecules .
Mode of Action
It has been used in the synthesis of chemosensors, such as if-1 and if-2, which have shown selective sensing of cn− ions . The chemosensory potential of these sensors is attributed to the deprotonation of the labile Schiff base center by CN− ions .
Biochemical Pathways
A study has shown that this compound is involved in the ring cleavage of singly hydroxylated 1-hydroxy-2-naphthoate, which is distinctive from other ring cleavage reactions .
Result of Action
It has been used in the synthesis of chemosensors, which have shown a color change from colorless to yellow upon binding with cn− ions .
Action Environment
The need for effective and selective chemosensors for cn− ions has been emphasized due to their hazardous impact on the environment and humans .
Biochemical Analysis
Biochemical Properties
1-Hydroxy-2-naphthohydrazide plays a significant role in biochemical reactions, particularly in the formation of hydrazones. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with aldehyde derivatives, forming hydrazones through a Schiff base reaction . This interaction is crucial for its function as a chemosensor for cyanide ions . The compound’s ability to form stable complexes with biomolecules makes it a valuable tool in biochemical research.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by interacting with cellular signaling pathways and gene expression. For example, it has been observed to affect the metabolic processes in cells by inhibiting certain enzymes . This inhibition can lead to changes in cellular metabolism and gene expression, impacting overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation . The compound’s ability to form hydrazones through Schiff base reactions is a key aspect of its mechanism of action . This binding interaction can result in changes in gene expression and cellular metabolism, highlighting its potential as a biochemical tool.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but can degrade over time, affecting its long-term efficacy . Long-term exposure to this compound in in vitro and in vivo studies has shown potential impacts on cellular function, which need to be carefully monitored.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial biochemical properties, while higher doses can lead to toxic or adverse effects . Studies have indicated threshold effects, where the compound’s efficacy and toxicity are dose-dependent. Understanding these dosage effects is crucial for its safe and effective use in biochemical research.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in forming hydrazones is a key aspect of its involvement in metabolic pathways. These interactions can affect the overall metabolic processes in cells, highlighting its importance in biochemical research.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. It interacts with transporters and binding proteins, affecting its localization and accumulation . Understanding these interactions is essential for optimizing its use in biochemical applications.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence its biochemical properties and interactions with other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxy-2-naphthohydrazide can be synthesized through the condensation reaction of 2-hydroxy-1-naphthaldehyde with hydrazine hydrate. The reaction typically occurs in an ethanol solvent under reflux conditions. The product is then purified through recrystallization from ethanol to obtain a high yield of pure this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity through controlled reaction conditions and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-2-naphthohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding naphthoquinones.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the hydrazide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted naphthohydrazides depending on the reagents used.
Scientific Research Applications
1-Hydroxy-2-naphthohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the development of dyes, pigments, and as an intermediate in the synthesis of various industrial chemicals
Comparison with Similar Compounds
- 3-Hydroxy-2-naphthoic hydrazide
- 2-Hydroxy-1-naphthaldehyde hydrazone
- Naphthalene-2-carbohydrazide
Comparison: 1-Hydroxy-2-naphthohydrazide is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits higher selectivity in certain chemical reactions and potential therapeutic applications. For example, its hydroxyl group at the 1-position enhances its solubility and reactivity compared to 3-Hydroxy-2-naphthoic hydrazide .
Properties
IUPAC Name |
1-hydroxynaphthalene-2-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c12-13-11(15)9-6-5-7-3-1-2-4-8(7)10(9)14/h1-6,14H,12H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMGHGFBIFFSSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80324958 | |
Record name | 1-hydroxy-2-naphthohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80324958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7732-44-7 | |
Record name | 7732-44-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408059 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-hydroxy-2-naphthohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80324958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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